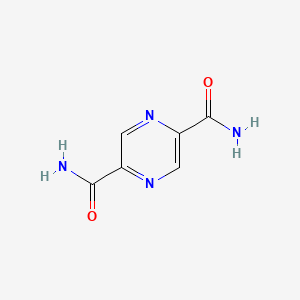

Pyrazine-2,5-dicarboxamide

Descripción general

Descripción

Pyrazine-2,5-dicarboxamide is a compound that has been studied for its coordination chemistry with first-row transition metals . It is part of a series of pyrazine mono-, di-, and tetrakis-carboxamide derivatives . The complete molecules of the title compounds are generated by inversion symmetry, with the pyrazine rings being located about centers of inversion .

Synthesis Analysis

Pyrazine-2,5-dicarboxylic acid, a precursor to Pyrazine-2,5-dicarboxamide, can be prepared by the oxidation of 2,5-dimethylpyrazine with selenium dioxide . Dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate can be prepared following reported procedures . The synthesis of metal complexes of a renowned antituberculosis drug, pyrazinamide (PZ) with copper, ferrous, ferric, cobalt, and manganese has also been explored .Molecular Structure Analysis

The molecular structure of Pyrazine-2,5-dicarboxamide is characterized by an extended conformation with the pyridine rings inclined to the pyrazine ring . In the crystal, molecules are linked by N—H⋯N hydrogen bonds, forming layers lying parallel to the plane. The layers are linked by C—H⋯O hydrogen bonds, forming a three-dimensional supramolecular structure .Chemical Reactions Analysis

In the crystal of Pyrazine-2,5-dicarboxamide, molecules are linked by N—H⋯N hydrogen bonds, forming layers lying parallel to the plane. The layers are linked by C—H⋯O hydrogen bonds, forming a three-dimensional supramolecular structure . Neighboring pyridine rings are linked by offset π–π interactions .Aplicaciones Científicas De Investigación

Application in Crystallography

- Summary of the Application: Pyrazine-2,5-dicarboxamide has been used in the study of three-dimensional supramolecular structures. The complete molecules of the title compounds are generated by inversion symmetry, with the pyrazine rings being located about centres of inversion .

- Methods of Application or Experimental Procedures: Each molecule has an extended conformation with the pyridine rings inclined to the pyrazine ring. In the crystal of each compound, molecules are linked by N—H N hydrogen bonds, forming layers. The layers are linked by C—H O hydrogen bonds, forming a three-dimensional supramolecular structure .

- Results or Outcomes: The study resulted in the formation of three-dimensional supramolecular structures. In the crystal of each compound, neighbouring pyridine rings are linked by offset π-π interactions .

Application in Antimycobacterial Evaluation

- Summary of the Application: Substituted pyrazine derivatives were synthesized and tested against Mycobacterium tuberculosis strain H37Rv .

- Methods of Application or Experimental Procedures: The hydrophobicity of all the pyrazines was determined using the reversed phase high performance liquid chromatography (RP-HPLC) method .

- Results or Outcomes: 3-(3-Methylphenyl)-aminopyrazine-2,5-dicarboxamide (7) has shown the highest activity against M. tuberculosis H37Rv (63% inhibition) .

Application in Solubility Enhancement

- Summary of the Application: Pyrazine-2-carboxamide shows a significant enhancement in solubility in [C10mim] [OTf] compared with the analogous [NTf2] IL .

- Methods of Application or Experimental Procedures: The solubility of pyrazine-2-carboxamide was measured in different ionic liquids .

- Results or Outcomes: The data presented in this work clearly show a significant enhancement in solubility of pyrazine-2-carboxamide in [C10mim] [OTf] comparing with the analogous [NTf2] IL .

Application in Tumor Treatment

- Summary of the Application: Pyrazine derivatives are ingredients for fabricating numerous molecules used in tumor cells research .

- Methods of Application or Experimental Procedures: Their spectral and physicochemical properties make them useful as photosensitizers in photodynamic or radiation therapy during tumor treatment .

- Results or Outcomes: The application of pyrazine derivatives in tumor treatment has shown promising results .

Application in Coordination Chemistry

- Summary of the Application: Pyrazine-2,5-dicarboxamide derivatives have been synthesized to study their coordination chemistry with essentially first-row transition metals .

- Methods of Application or Experimental Procedures: The title compounds are part of a series of pyrazine mono- and di- and tetrakiscarboxamide derivatives .

- Results or Outcomes: The study resulted in the synthesis of new pyrazine-2,5-dicarboxamide derivatives and their coordination with first-row transition metals .

Application in Tuberculosis Treatment

- Summary of the Application: Pyrazine-2,5-dicarboxamide derivatives have been synthesized and tested against Mycobacterium tuberculosis strain H37Rv .

- Methods of Application or Experimental Procedures: The hydrophobicity of all the pyrazines was determined using the reversed phase high performance liquid chromatography (RP-HPLC) method .

- Results or Outcomes: 3-(3-Methylphenyl)-aminopyrazine-2,5-dicarboxamide has shown the highest activity against M. tuberculosis H37Rv (63% inhibition) .

Safety And Hazards

Propiedades

IUPAC Name |

pyrazine-2,5-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c7-5(11)3-1-9-4(2-10-3)6(8)12/h1-2H,(H2,7,11)(H2,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLHVSIBXXMHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563380 | |

| Record name | Pyrazine-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazine-2,5-dicarboxamide | |

CAS RN |

41110-27-4 | |

| Record name | Pyrazine-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

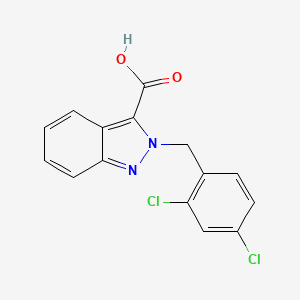

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-Oxo-4-(3-oxo-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1316910.png)